Benzenehexanol, 4-bromo-
Overview
Description
Benzenehexanol, 4-bromo- is an organic compound with the molecular formula C12H17BrO It is a derivative of benzenehexanol where a bromine atom is substituted at the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenehexanol, 4-bromo- typically involves the bromination of benzenehexanol. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is usually performed under controlled conditions to ensure selective bromination at the fourth position of the benzene ring.
Industrial Production Methods: In an industrial setting, the production of Benzenehexanol, 4-bromo- can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: Benzenehexanol, 4-bromo- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of benzenehexanol.
Substitution: Benzenehexanol, 4-bromo- can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions.
Major Products:
Oxidation: Formation of 4-bromo-benzenehexanone or 4-bromo-benzenehexanal.
Reduction: Formation of benzenehexanol.
Substitution: Formation of various substituted benzenehexanol derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenehexanol, 4-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenehexanol, 4-bromo- involves its interaction with specific molecular targets. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, making it a useful intermediate in organic synthesis. Additionally, the hydroxyl group in benzenehexanol can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
- Benzenehexanol
- Benzenehexanol, 2-bromo-
- Benzenehexanol, 3-bromo-
Comparison: Benzenehexanol, 4-bromo- is unique due to the specific position of the bromine atom, which influences its chemical reactivity and properties. Compared to other brominated benzenehexanol derivatives, the 4-bromo- compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
6-(4-bromophenyl)hexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-5,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYLFPUWBJGPEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCCCO)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735974 | |
Record name | 6-(4-Bromophenyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877926-53-9 | |
Record name | 6-(4-Bromophenyl)hexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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